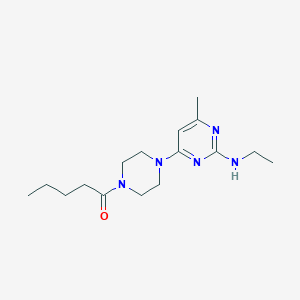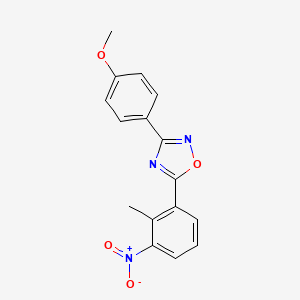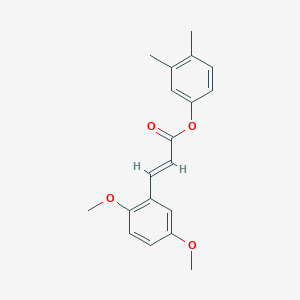![molecular formula C16H13ClN2O B5542950 2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5542950.png)
2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds closely related to "2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide" involves reactions under specific conditions to achieve desired yields. For instance, compounds with chlorophenyl groups have been synthesized through reactions involving chlorophenol and N-phenyl dichloroacetamide in organic solvents like tetrahydrofuran (THF) in the presence of anhydrous potassium carbonate, optimizing reaction temperatures and times to improve yield (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of closely related chlorophenyl acetamides reveals specific orientations and interactions. For example, one study on a related acetamide showed the chlorophenyl ring oriented at a slight angle to the thiazole ring, with molecules linked via intermolecular interactions forming chains in the crystal structure (K. Saravanan et al., 2016).
Chemical Reactions and Properties
Various chemical reactions and properties of chlorophenyl acetamides have been studied, including hydrolysis, isomerization, and cyclization reactions. These studies show that the compound's behavior in aqueous solutions varies with pH, leading to different reaction pathways such as hydrolysis or intramolecular ring closure (Maurice Fleury Bernard et al., 1986).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, have been characterized for compounds similar to "2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide." Such studies provide insights into the arrangement of molecules in the solid state and their intermolecular interactions, important for understanding the compound's physical behavior (B. Narayana et al., 2016).
Chemical Properties Analysis
Research on the chemical properties of chlorophenyl acetamides reveals their reactivity and potential for forming various derivatives through chemical modifications. Studies have explored the synthesis of new compounds by reacting chlorophenyl acetamide derivatives with different reagents, highlighting the versatility of the compound's chemical structure in facilitating diverse chemical transformations (Mahmoud Arafat et al., 2022).
Wissenschaftliche Forschungsanwendungen
Supramolecular Assembly and Hydrogen Bond Analysis
The study of crystal structures of related compounds, such as N-(2-chlorophenyl) acetamide, has been conducted to understand their supramolecular assembly through hydrogen bonds. This research is significant for the development of three-dimensional architectures in materials science. The analysis includes C–H···O and C–H···Cl/Br interactions, highlighting the role of weak hydrogen bonds in the formation of complex structures (Hazra et al., 2014).
Antibacterial Agents
Another study synthesized derivatives of 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides and evaluated them for antibacterial activity against both gram-positive and gram-negative bacteria. This research provides insights into the structure-activity relationship and the potential of these compounds as antibacterial agents (Desai et al., 2008).
Insecticidal Activities
A study focused on the synthesis of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of these compounds as insecticidal agents, offering an alternative to traditional pesticides (Rashid et al., 2021).
Photocatalytic Oxidation
The photocatalytic oxidation of pollutants using catalysts such as CdS in the presence of related compounds like 2,4-dichlorophenol has been studied. This research is important for environmental remediation, specifically in the degradation of toxic pollutants in water sources (Tang & Huang, 1995).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline structures, including those related to 2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide, have been conducted. These studies are critical for developing new materials for photonic devices, highlighting the potential applications in optical switches, modulators, and other optical energy applications (Castro et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-14-5-1-13(2-6-14)11-16(20)19-15-7-3-12(4-8-15)9-10-18/h1-8H,9,11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRAUUWGVWWQMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5542886.png)

![N-methyl-N-[3-(1H-tetrazol-5-yl)benzyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5542911.png)

![N-(2-methylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5542917.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-phenylbenzamide](/img/structure/B5542919.png)


![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B5542965.png)
![4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoic acid](/img/structure/B5542971.png)
![2-anilino-N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5542973.png)
